2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where 2,5-dimethoxy-2,5-dihydrofuran reacts with dienes to form the desired spiroketal structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of spiroketals, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted spiroketals, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound’s spiroketal structure is of interest in the study of natural products and their biological activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The spiroketal structure allows it to act as a ligand, binding to specific enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A parent compound with similar spirocyclic structure but lacking the methoxy and methyl groups.
2,5-Dimethoxy-2,5-dihydrofuran: A precursor used in the synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
21710-82-7 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H14O3/c1-7-3-5-9(11-7)6-4-8(10-2)12-9/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
QCMFTPARLNFGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)C=CC(O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.